molecular formula C20H19N3O5S B2732939 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 895805-84-2

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2732939
CAS No.: 895805-84-2
M. Wt: 413.45
InChI Key: GOPWFAPYQIITJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxine scaffold substituted with a sulfonamide group at position 4. The phenyl ring at position 3 is further modified with a 6-ethoxypyridazine moiety.

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) or receptor modulation. The ethoxypyridazine substituent may enhance metabolic stability or binding affinity due to its electron-withdrawing properties and planar aromatic structure.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-2-26-20-9-7-17(21-22-20)14-4-3-5-15(12-14)23-29(24,25)16-6-8-18-19(13-16)28-11-10-27-18/h3-9,12-13,23H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWFAPYQIITJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final compound. Common synthetic routes may include:

    Formation of the Pyridazine Ring: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the pyridazine ring.

    Ethoxylation: Introduction of the ethoxy group to the pyridazine ring.

    Coupling with Benzodioxine: The benzodioxine moiety is synthesized separately and then coupled with the pyridazine intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a biochemical probe or inhibitor.

    Medicine: Exploring its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 2,3-Dihydro-1,4-benzodioxine Derivatives

The 2,3-dihydro-1,4-benzodioxine core is a privileged scaffold in drug design due to its rigidity, solubility, and metabolic resistance. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications References
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Inferred C₁₉H₂₀N₄O₅S ~440.45 6-sulfonamide, 3-(6-ethoxypyridazinyl)phenyl Not explicitly stated (likely enzyme/receptor modulation) -
N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₁₂H₁₇NO₅S 287.34 6-sulfonamide, oxolane (tetrahydrofuran) substituent Research use (unspecified targets)
N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide C₁₉H₂₀N₂O₄ 340.38 6-carboxamide, 3-(butyrylamino)phenyl Unreported (carboxamides often target TRP channels)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Pyridin-3-amine, dimethylaminomethylphenyl Research use (potential kinase inhibition)
SID7969543 (Ethyl 2-[2-(benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate) C₂₃H₂₃N₃O₆ 437.45 Benzodioxin-7-ylamino, isoquinolinone Unreported (likely GPCR or kinase target)

Functional Group Analysis

  • Sulfonamide vs. Carboxamide : Sulfonamides (e.g., the main compound) are stronger acids and better hydrogen-bond acceptors compared to carboxamides (e.g., ’s analog). This difference influences target selectivity; sulfonamides are prevalent in enzyme inhibitors, while carboxamides (like AMG9810 in ) often modulate ion channels such as TRPV1 .
  • Aromatic Substituents: The ethoxypyridazine group in the main compound may confer unique π-π stacking interactions compared to simpler substituents like methoxy () or butyrylamino ().

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxane core, a pyridazine ring, and a sulfonamide group. The structural formula can be summarized as follows:

ComponentDescription
Benzodioxane Core A bicyclic structure known for various biological activities.
Pyridazine Ring Contributes to pharmacological properties such as antimicrobial and anticancer activities.
Sulfonamide Group Enhances solubility and biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzodioxane, including the target compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit bacterial growth and possess antifungal properties. For instance, the sulfonamide moiety is known to interact with bacterial enzymes, disrupting their function and leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound has been shown to inhibit tumor cell proliferation in vitro and in vivo models. A notable study demonstrated that benzodioxane derivatives could inhibit the p38α MAPK pathway, which is crucial in cancer progression and inflammation .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has indicated that similar benzodioxane derivatives can reduce inflammation markers in various disease models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases and other key enzymes involved in metabolic pathways.
  • Receptor Interaction : The presence of the pyridazine ring allows for interaction with various receptors implicated in cancer and inflammatory processes.
  • Signal Pathway Modulation : The compound may modulate signaling pathways such as MAPK and NF-kB, which are critical in cellular responses to stress and inflammation .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Vazquez et al. Study : This study explored the anti-inflammatory effects of benzodioxane derivatives bearing different substituents. It was found that specific substitutions at the 6-position enhanced anti-inflammatory activity significantly .
  • Human Ovarian Carcinoma Model : Another research effort demonstrated that a related benzodioxane derivative inhibited tumor growth in xenograft models by targeting the HSF1 pathway .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with other known compounds:

Compound NameBiological ActivityKey Features
Zardaverine Anti-platelet agentPyridazine derivative
Emorfazone Anti-inflammatoryBenzodioxane derivative
CCT251236 HSF1 pathway inhibitorBenzodioxane bisamide

Q & A

What are the critical parameters to optimize during the synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

Basic
Key parameters include:

  • Temperature control : Reactions are typically conducted between room temperature and reflux (e.g., 25–120°C) to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility and reaction efficiency, while dichloromethane (DCM) is used for stepwise purification .
  • Reaction time : Varies from 12 hours to 7 days, depending on intermediate stability and coupling efficiency .
  • Catalytic bases : Triethylamine or sodium hydroxide facilitates nucleophilic substitutions, particularly during sulfonamide bond formation .

Which analytical techniques are most effective for confirming the molecular structure of this compound?

Basic
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon connectivity .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the benzodioxine core) .

How can structure-activity relationship (SAR) studies be systematically designed for this sulfonamide derivative?

Advanced
A robust SAR framework involves:

Structural analogs synthesis : Modify substituents (e.g., pyridazine ethoxy group, benzodioxine substituents) to assess pharmacophore contributions .

Biological testing : Screen analogs in target-specific assays (e.g., enzyme inhibition, antimicrobial activity). Example analogs:

Compound FeatureBiological Activity
Benzodioxine core + sulfonamideAntimicrobial
Pyrimidine substituentsEnzyme inhibition

Computational modeling : Molecular docking to predict binding affinities and guide rational design .

What strategies resolve contradictions between computational predictions and experimental yields in synthesizing this compound?

Advanced
Address discrepancies through:

  • Reaction path optimization : Use quantum chemical calculations (e.g., density functional theory) to identify low-energy pathways and transition states .
  • Iterative refinement : Integrate experimental data (e.g., failed intermediates) into computational models to recalibrate reaction conditions .
  • High-throughput screening : Test solvent/base combinations in parallel to identify optimal conditions empirically .

What methodologies elucidate the pharmacological mechanisms of this compound?

Advanced
Mechanistic studies require:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays to quantify affinity for G-protein-coupled receptors .
  • In silico docking : Molecular dynamics simulations to map binding modes and identify key residue interactions .

What purification methods are recommended post-synthesis?

Basic
Effective purification involves:

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Recrystallization : Use solvent pairs (DCM/hexane) to enhance crystalline purity .

How can researchers evaluate the compound's stability under different storage conditions?

Advanced
Stability protocols include:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4–12 weeks .
  • HPLC monitoring : Track degradation products and quantify half-life under stress conditions .
  • Mass spectrometry : Identify hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives) .

What approaches validate target engagement in cellular models?

Advanced
Validation strategies:

  • Fluorescent probes : Conjugate the compound with tags (e.g., BODIPY) for live-cell imaging and colocalization studies .
  • CRISPR-Cas9 knockouts : Ablate target genes to confirm on-mechanism effects in viability assays .
  • Thermal shift assays : Measure protein melting shifts to confirm direct binding in lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.